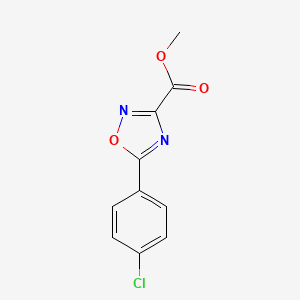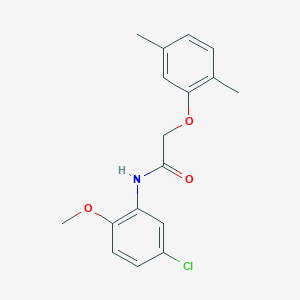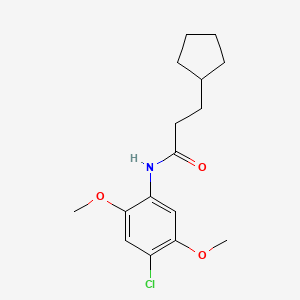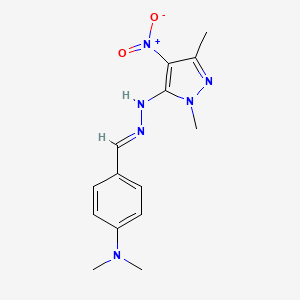
methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate, also known as MCC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MCC is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure.
Applications De Recherche Scientifique
Methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has been found to have various applications in scientific research, including as a potential anticancer agent, antimicrobial agent, and antiviral agent. methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has been found to have antibacterial activity against gram-positive and gram-negative bacteria. methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2.
Mécanisme D'action
The mechanism of action of methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate is not fully understood. However, it has been suggested that methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has also been found to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate in lab experiments is its relatively low cost and easy synthesis. However, one limitation is its low solubility in water, which can make it challenging to work with in aqueous environments.
Orientations Futures
There are several future directions for methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate research, including the development of novel methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate derivatives with improved solubility and bioactivity. Additionally, further studies are needed to fully understand the mechanism of action of methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate and its potential applications in various fields, including cancer therapy, antimicrobial therapy, and antiviral therapy.
In conclusion, methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate and its derivatives.
Méthodes De Synthèse
Methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate can be synthesized through a variety of methods, including the reaction of 4-chlorobenzohydrazide with methyl oxalyl chloride, followed by cyclization with triethylamine. Another method involves the reaction of 4-chlorobenzohydrazide with methyl chloroformate, followed by cyclization with potassium carbonate. The yield of methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate using these methods ranges from 60-80%.
Propriétés
IUPAC Name |
methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c1-15-10(14)8-12-9(16-13-8)6-2-4-7(11)5-3-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPQNCSCSPMTOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5801198.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5801200.png)
![5-isopropyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5801204.png)
![N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5801210.png)


![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5801238.png)


![4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5801260.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5801279.png)